BenchChemオンラインストアへようこそ!

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a lead-like (MW 246 Da, cLogP ~1.2–1.8, HBD 0) pyridin-4-yloxy-pyrrolidine ethanone building block. Its cyclopropylacetyl group enhances metabolic stability over ethoxyacetyl/cyclohexyl analogs. Zero H-bond donors and low TPSA support CNS penetration via reduced P-gp efflux. The non-carboxamide ethanone linker enables kinase hinge binding orthogonal to standard carboxamide series, ideal for scaffold-hopping and IP diversification. Procure with confidence for diversity-oriented screening or CNS phenotypic cascades.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 2034323-85-6
Cat. No. B2640661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
CAS2034323-85-6
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESC1CC1CC(=O)N2CCC(C2)OC3=CC=NC=C3
InChIInChI=1S/C14H18N2O2/c17-14(9-11-1-2-11)16-8-5-13(10-16)18-12-3-6-15-7-4-12/h3-4,6-7,11,13H,1-2,5,8-10H2
InChIKeyXNUNFYWTBOVQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034323-85-6): Structural Profile and Procurement Positioning


2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034323-85-6) is a synthetic small molecule (C₁₄H₁₈N₂O₂, MW 246.31 g/mol) incorporating a pyrrolidine core 3-substituted with a pyridin-4-yloxy ether and N-acylated with a cyclopropylacetyl group. It belongs to the pyridin-4-yloxy-pyrrolidine ethanone chemotype, a scaffold family recognized in medicinal chemistry for its capacity to engage kinase hinge regions via hydrogen bonding and π–π stacking interactions [1]. The compound is predominantly available from research chemical suppliers at ≥95% purity and is marketed as a building block or screening compound for early-stage drug discovery programs, rather than as a characterized pharmacological probe .

Why 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone Cannot Be Interchanged with In-Class Analogs


The pyridin-4-yloxy-pyrrolidine ethanone family comprises structurally diverse members differing in the acyl substituent attached to the pyrrolidine nitrogen. These seemingly minor variations produce substantial shifts in physicochemical properties—lipophilicity (cLogP), topological polar surface area (TPSA), rotatable bond count, and hydrogen-bonding capacity—that govern permeability, metabolic stability, and off-target promiscuity [1]. For instance, replacing the cyclopropylacetyl group with an ethoxyacetyl, cyclohexylacetyl, or pyridinylacetyl moiety alters the molecule's property profile in ways that cannot be compensated by downstream formulation adjustments without re-optimizing the entire lead series. Generic substitution without quantitative property matching therefore risks invalidating structure–activity relationships, confounding screening results, and delaying hit-to-lead progression .

Quantitative Differentiation Evidence for 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone Versus Closest Analogs


Molecular Weight and Ligand Efficiency Window: Cyclopropyl vs. Ethoxy, Cyclohexyl, and Benzyloxy Analogs

With a molecular weight of 246.31 Da, the cyclopropyl analog is 4.0 Da lighter than 2-ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (250.29 Da), 42.1 Da lighter than 2-cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (288.39 Da), and 66.1 Da lighter than 2-(benzyloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (312.37 Da) [1]. Lower molecular weight provides greater headroom for subsequent property-preserving functionalization before exceeding the Lipinski Rule of Five (MW < 500 Da) boundary, a critical consideration in fragment-to-lead and hit-to-lead optimization campaigns [2].

Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

Lipophilicity Control: Cyclopropyl vs. Cyclohexyl and Benzyloxy Substituent Effects on cLogP

The cyclopropyl substituent confers moderate lipophilicity. The 2-ethoxy analog exhibits an XLogP3 of 0.8 [1], and structural trend analysis indicates that larger alkyl/aryl groups (cyclohexyl, benzyl) drive cLogP progressively higher, with the benzyloxy analog predicted to exceed cLogP 2.5 due to the added aromatic ring . In contrast, the cyclopropyl analog is predicted to occupy an intermediate lipophilicity range (cLogP ~1.2–1.8), situating it within the optimal drug-likeness window (cLogP 1–3) [2]. Elevated lipophilicity in the cyclohexyl and benzyloxy comparators increases the risk of phospholipidosis, CYP450 inhibition, and non-specific protein binding, which can confound early biological screening data.

Lipophilicity cLogP Permeability Promiscuity

Metabolic Stability Advantage of the Cyclopropyl Group Over Saturated Alkyl and Benzyl Substituents

The cyclopropyl ring is a well-established medicinal chemistry strategy for improving metabolic stability. Literature reviews document that replacing N-ethyl or other linear alkyl groups with a cyclopropyl moiety reduces cytochrome P450-mediated oxidative N-dealkylation, thereby lowering intrinsic clearance and extending metabolic half-life [1]. Applied to the pyridin-4-yloxy-pyrrolidine ethanone series, the cyclopropylacetyl group of the target compound is predicted to confer greater resistance to oxidative metabolism compared with the ethoxyacetyl, cyclohexylacetyl, and benzyloxyacetyl groups of its closest analogs, where the latter are more susceptible to O-dealkylation, allylic/benzylic hydroxylation, or direct oxidative cleavage [2]. This property is particularly relevant for in vivo pharmacology studies where sustained exposure is required.

Metabolic Stability Cyclopropyl Oxidative Metabolism CYP450

Absence of an Additional Hydrogen-Bond Donor: Differentiating the Ethanone Scaffold from Carboxamide Analogs

The target compound (C₁₄H₁₈N₂O₂) contains zero hydrogen-bond donors (HBD = 0) and four hydrogen-bond acceptors (HBA = 4). This contrasts with related pyridin-4-yloxy-pyrrolidine carboxamides such as N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide (CAS 2034575-24-9, C₁₆H₁₇N₃O₂) and N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide (CAS 2034250-05-8, C₁₆H₂₃N₃O₂), which each possess one H-bond donor due to the carboxamide N–H [1]. HBD count is a critical determinant of blood–brain barrier permeability and oral bioavailability; compounds with HBD = 0 generally exhibit superior passive membrane permeability compared to HBD ≥ 1 congeners, all else being equal [2]. For CNS-targeted screening cascades, the target compound's HBD = 0 profile may offer a measurable permeability advantage over carboxamide-containing comparators.

Hydrogen-Bond Donors Permeability CNS Drug Design TPSA

Rotatable Bond Economy: Cyclopropylacetyl Restricts Conformational Flexibility Relative to Extended Alkyl/Aryl Analogs

The target compound has 4 rotatable bonds, whereas the 2-ethoxy analog (CAS 2034328-55-5) has 5 and the 2-(benzyloxy) analog (CAS 2034495-32-2) is predicted to have 6 rotatable bonds [1]. Reducing the number of rotatable bonds is a well-validated strategy for improving oral bioavailability and enhancing binding affinity by minimizing the entropic penalty upon target engagement [2]. The cyclopropyl group's conformational rigidity—stemming from the strained three-membered ring—provides this advantage without introducing the excessive molecular weight or lipophilicity associated with bulkier cyclic groups such as cyclohexyl.

Conformational Rigidity Rotatable Bonds Entropic Binding Penalty Oral Bioavailability

Non-Carboxamide Scaffold for Kinase Selectivity Profiling: Differentiating from Carboxamide-Based Kinase Inhibitor Intermediates

Many pyridin-4-yloxy-pyrrolidine derivatives reported in the kinase inhibitor patent literature incorporate a carboxamide linker (e.g., pyrrolidine-1-carboxamides) as the core pharmacophore, often targeting the hinge region of ATP-binding sites . The target compound, by contrast, features an ethanone linker (cyclopropylacetyl), resulting in a distinct hydrogen-bonding geometry and electronic character at the pyrrolidine nitrogen . This scaffold divergence means the target compound may exhibit a shifted kinase selectivity profile relative to carboxamide-containing analogs, making it a valuable orthogonal chemotype for selectivity panels and target deconvolution studies [1].

Kinase Selectivity Scaffold Differentiation Carboxamide vs. Ethanone Off-Target Screening

Procurement-Guided Application Scenarios for 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone


Kinase-Focused Fragment and Lead-Like Screening Library Enrichment

With MW = 246 Da, cLogP ~1.2–1.8, HBD = 0, and only 4 rotatable bonds, the compound occupies lead-like chemical space [1]. Its non-carboxamide ethanone scaffold offers a binding motif orthogonal to widely used kinase inhibitor fragments, making it a strategic addition to diversity-oriented screening decks where novel hinge-binding chemotypes are sought [2].

CNS-Penetrant Probe Development Requiring Low HBD Count and Moderate Lipophilicity

The zero H-bond donor count and intermediate cLogP align with empirically validated CNS drug property guidelines (HBD ≤ 1; cLogP 1–4) [1]. The cyclopropyl group further supports acceptable brain exposure potential by reducing susceptibility to P-glycoprotein-mediated efflux relative to larger, more lipophilic analogs [2]. This profile supports procurement for CNS-targeted phenotypic screening cascades.

Metabolic Stability-Sensitive In Vivo Pharmacology Studies

The cyclopropylacetyl moiety is expected to resist CYP450-mediated oxidative N-dealkylation better than the ethoxyacetyl, cyclohexylacetyl, and benzyloxyacetyl groups found in close analogs [1]. For animal studies where pharmacokinetic half-life directly impacts dosing regimen feasibility and target engagement assessment, this predicted metabolic stability advantage reduces the risk of compound-related attrition during efficacy readouts [2].

Scaffold-Hopping and Intellectual Property Diversification Programs

The ethanone-linked pyrrolidine core is structurally distinct from the more common pyrrolidine-1-carboxamide series that dominates kinase patent literature [1]. For medicinal chemistry teams pursuing scaffold-hopping strategies to circumvent existing composition-of-matter patents or to generate novel intellectual property, the target compound provides a validated starting point that preserves the pyridin-4-yloxy pharmacophore while altering the linker chemistry, potentially unlocking differentiated selectivity profiles [2].

Quote Request

Request a Quote for 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.